molecular formula C16H8N4O8S B14577373 Thiophene, 2,5-bis(2,4-dinitrophenyl)- CAS No. 61200-48-4

Thiophene, 2,5-bis(2,4-dinitrophenyl)-

Cat. No.: B14577373
CAS No.: 61200-48-4
M. Wt: 416.3 g/mol
InChI Key: LIDBBSRAOZAGKZ-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis(2,4-dinitrophenyl)- is a specialized organic compound designed for research and development purposes. This molecule features a central thiophene ring core symmetrically substituted with strong electron-withdrawing 2,4-dinitrophenyl groups. This structural motif is frequently explored in developing chemosensors, as the dinitrophenyl moiety is a known effective signaling unit. Research into analogous compounds highlights the potential of such structures in the sensitive and selective detection of various analytes, including heavy metal ions like chromium (Cr³⁺) and environmental contaminants such as ammonia . The presence of multiple nitro groups and the conjugated aromatic system suggests potential investigation into its electronic properties for material science applications. This product is intended for chemical synthesis, method development, and analytical research. It is provided as a high-purity material to ensure reproducible results in laboratory settings. Thiophene, 2,5-bis(2,4-dinitrophenyl)- is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61200-48-4

Molecular Formula

C16H8N4O8S

Molecular Weight

416.3 g/mol

IUPAC Name

2,5-bis(2,4-dinitrophenyl)thiophene

InChI

InChI=1S/C16H8N4O8S/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16(29-15)12-4-2-10(18(23)24)8-14(12)20(27)28/h1-8H

InChI Key

LIDBBSRAOZAGKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Thiophene, 2,5 Bis 2,4 Dinitrophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For "Thiophene, 2,5-bis(2,4-dinitrophenyl)-", both ¹H and ¹³C NMR would provide critical data for assigning the protons and carbons in the molecule and for analyzing its conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) and dinitrophenyl rings. The protons on the thiophene ring, being in a unique chemical environment, would likely appear as a singlet, integrating to two protons. The protons on the two equivalent 2,4-dinitrophenyl groups would exhibit a more complex splitting pattern, likely an AMX spin system, due to the different electronic environments of the protons ortho, meta, and para to the point of attachment to the thiophene ring. The chemical shifts of these protons would be significantly downfield due to the strong electron-withdrawing nature of the nitro groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show distinct signals for the carbons of the thiophene ring and the dinitrophenyl rings. The carbons directly attached to the nitro groups would be highly deshielded and appear at a low field.

Conformational Analysis: The rotational freedom around the C-C single bonds connecting the thiophene ring to the dinitrophenyl rings allows for different conformations. NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred spatial arrangement of the rings. The degree of twisting between the thiophene and dinitrophenyl rings would influence the electronic conjugation and, consequently, the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene, 2,5-bis(2,4-dinitrophenyl)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H (3,4)7.5 - 8.0-
Dinitrophenyl H (3')8.8 - 9.0-
Dinitrophenyl H (5')8.5 - 8.7-
Dinitrophenyl H (6')7.9 - 8.1-
Thiophene C (2,5)-145 - 150
Thiophene C (3,4)-128 - 132
Dinitrophenyl C (1')-140 - 145
Dinitrophenyl C (2')-148 - 152
Dinitrophenyl C (3')-120 - 125
Dinitrophenyl C (4')-148 - 152
Dinitrophenyl C (5')-125 - 130
Dinitrophenyl C (6')-130 - 135

Note: These are predicted values based on the analysis of similar compounds and the electronic effects of the substituents. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a "vibrational fingerprint" of a molecule.

IR Spectroscopy: The IR spectrum of "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" would be dominated by strong absorption bands corresponding to the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The spectrum would also show characteristic bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (1400-1600 cm⁻¹), and vibrations associated with the thiophene ring, including C-S stretching modes.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR data. The symmetric vibrations of the nitro groups are typically strong in the Raman spectrum. The aromatic ring stretching vibrations would also be prominent. The combination of IR and Raman data allows for a more complete vibrational assignment.

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Thiophene, 2,5-bis(2,4-dinitrophenyl)-

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
NO₂ Asymmetric Stretch1600 - 1500Weak
Aromatic C=C Stretch1600 - 14001600 - 1400
NO₂ Symmetric Stretch1400 - 13001400 - 1300 (Strong)
C-N Stretch1300 - 12001300 - 1200
Thiophene Ring VibrationsVariousVarious
C-S Stretch800 - 600800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The presence of the thiophene ring and two dinitrophenyl groups creates an extended π-conjugated system in "Thiophene, 2,5-bis(2,4-dinitrophenyl)-".

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within this conjugated system. The presence of the electron-withdrawing nitro groups is likely to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted thiophene. The extent of this shift is dependent on the degree of coplanarity between the thiophene and dinitrophenyl rings. A more planar conformation would lead to better π-orbital overlap and a longer wavelength of maximum absorption (λ_max). The spectrum may also exhibit n → π* transitions associated with the lone pair electrons on the oxygen atoms of the nitro groups, although these are typically much weaker in intensity than the π → π* transitions. uzh.ch

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For "Thiophene, 2,5-bis(2,4-dinitrophenyl)-", high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₆H₈N₄O₈S).

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would be complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve the loss of nitro groups (NO₂) and the cleavage of the bonds connecting the dinitrophenyl groups to the thiophene ring. The fragmentation of the thiophene ring itself is also a possibility. Analysis of the fragment ions would provide valuable structural information.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Thiophene, 2,5-bis(2,4-dinitrophenyl)-

m/z Possible Fragment Fragmentation Pathway
448[M]⁺Molecular Ion
402[M - NO₂]⁺Loss of a nitro group
356[M - 2NO₂]⁺Loss of two nitro groups
281[M - C₆H₃(NO₂)₂]⁺Cleavage of one dinitrophenyl group
167[C₆H₃(NO₂)₂]⁺Dinitrophenyl cation
84[C₄H₄S]⁺Thiophene cation

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray diffraction study of "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would reveal the exact conformation of the molecule in the crystal lattice, including the dihedral angles between the thiophene and dinitrophenyl rings. This information is crucial for understanding the extent of electronic conjugation and the nature of intermolecular interactions. The crystal packing analysis would show how the molecules are arranged in the solid state, revealing any significant intermolecular forces such as π-π stacking or hydrogen bonding (if any). For instance, in a related compound, thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone, the dihedral angle between the thiophene and benzene (B151609) rings is 5.73 (10)°. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Diradical Character Studies of Related Systems

Electron Spin Resonance (ESR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and radical ions. While "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" in its ground state is a closed-shell molecule with no unpaired electrons, ESR can be a valuable tool for studying its radical ions or related systems that might exhibit diradical character.

The oxidation or reduction of molecules with extended π-systems can lead to the formation of radical cations or anions, which can be studied by ESR. The hyperfine coupling constants observed in the ESR spectrum provide information about the distribution of the unpaired electron density within the molecule. In related thiophene-based conjugated systems, the formation of radical cations upon electrochemical oxidation has been demonstrated, and these species can undergo further reactions. nih.gov For certain thiophene-containing oligomers and polymers, theoretical studies have suggested the possibility of a diradical character in their ground or excited states, which could be investigated using ESR spectroscopy.

Theoretical and Computational Investigations of Thiophene, 2,5 Bis 2,4 Dinitrophenyl

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations would be employed to determine the optimized molecular geometry of Thiophene (B33073), 2,5-bis(2,4-dinitrophenyl)-, predicting bond lengths, bond angles, and dihedral angles. This optimization process finds the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure. From this optimized geometry, various electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level suggests a greater tendency to donate electrons, indicating higher reactivity as a nucleophile. For Thiophene, 2,5-bis(2,4-dinitrophenyl)-, the HOMO would likely be distributed across the electron-rich thiophene ring and potentially influenced by the phenyl rings. The presence of the strongly electron-withdrawing nitro groups would be expected to significantly lower the energy of the HOMO compared to unsubstituted thiophene.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, signifying higher reactivity as an electrophile. In the target molecule, the LUMO is expected to be localized predominantly on the electron-deficient dinitrophenyl groups, particularly on the nitro functionalities.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and is often indicative of a molecule that can be easily excited. The extensive conjugation and the presence of strong electron-withdrawing groups in Thiophene, 2,5-bis(2,4-dinitrophenyl)- would likely result in a relatively small energy gap, suggesting potential applications in electronic materials.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and does not represent actual calculated data.

Parameter Expected Value/Observation Significance
EHOMO Negative value, lowered by nitro groups Indicates energy of the outermost electrons; influences ionization potential.
ELUMO Negative value, significantly lowered by nitro groups Indicates energy of the lowest energy empty orbital; influences electron affinity.

| Energy Gap (ΔE) | Relatively small | Suggests high polarizability and potential for charge transfer interactions. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing insights into a molecule's reactive sites.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In Thiophene, 2,5-bis(2,4-dinitrophenyl)-, these regions would be concentrated around the oxygen atoms of the four nitro groups.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the phenyl rings and potentially near the sulfur atom of the thiophene ring, though the latter's lone pairs would also contribute to local negative potential.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP map would visually confirm the strong electron-withdrawing effect of the dinitrophenyl substituents on the central thiophene ring, highlighting the molecule's charge separation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. NBO analysis is particularly useful for studying hyperconjugation and intramolecular charge transfer.

For Thiophene, 2,5-bis(2,4-dinitrophenyl)-, NBO analysis would quantify the delocalization of electrons from the thiophene ring and phenyl groups into the anti-bonding orbitals of the nitro groups. The analysis would calculate the second-order perturbation energy (E(2)), which measures the strength of these donor-acceptor interactions. Significant E(2) values would indicate strong intramolecular charge transfer, contributing to the molecule's stability and influencing its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules. case.edumdpi.comrsc.orgfaccts.de This method is essential for predicting absorption spectra (like UV-Vis) and understanding the nature of electronic transitions.

A TD-DFT calculation for Thiophene, 2,5-bis(2,4-dinitrophenyl)- would predict the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability) for the lowest energy electronic transitions. The analysis would likely reveal intense transitions corresponding to π-π* and intramolecular charge transfer (ICT) from the thiophene-phenyl donor system to the dinitrophenyl acceptor moieties. These results are fundamental for assessing the compound's potential as a dye, sensor, or component in optoelectronic devices. researchgate.net

Table 2: Illustrative TD-DFT Output This table is illustrative and does not represent actual calculated data.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Primary Character
S0 → S1 (Calculated Value) (Calculated Value) (Calculated Value) Intramolecular Charge Transfer (ICT)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comcecam.orgplos.orgnih.govnih.gov An MD simulation would provide insight into the conformational flexibility of Thiophene, 2,5-bis(2,4-dinitrophenyl)-.

Key insights from an MD simulation would include:

Conformational Flexibility: The simulation would reveal the rotational freedom of the dinitrophenyl groups relative to the central thiophene ring. It would quantify the accessible range of dihedral angles and identify the most stable conformations in a given environment (e.g., in a vacuum or a specific solvent).

Intermolecular Interactions: By simulating multiple molecules, MD can model how they pack in a condensed phase. This is crucial for predicting crystal structures and understanding bulk material properties. The simulations would highlight the dominant intermolecular forces, such as π-π stacking between the aromatic rings and electrostatic interactions involving the nitro groups.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Electronic Properties (theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the structural or property descriptors of a set of compounds with their biological activity or chemical reactivity. In a theoretical context, a QSAR model could be developed to predict the electronic properties of a series of related dinitrophenyl-substituted thiophenes.

For a theoretical QSAR study involving Thiophene, 2,5-bis(2,4-dinitrophenyl)-, one would first calculate a range of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, molecular polarizability) for this molecule and a series of analogues with different substituents. A statistical model would then be built to create an equation that relates these descriptors to a specific electronic property, such as the HOMO-LUMO gap or the wavelength of maximum absorption (λmax). Such a model would allow for the rapid prediction of properties for new, unsynthesized derivatives, guiding the design of molecules with tailored electronic characteristics.

Computational Approaches to Reaction Mechanisms and Pathways

Typically, Density Functional Theory (DFT) is a primary tool for exploring reaction mechanisms. mdpi.comresearchgate.net This method provides a good balance between computational cost and accuracy for systems of this size. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)), researchers can model the potential energy surface of a reaction. mdpi.com

A computational investigation into the synthesis of Thiophene, 2,5-bis(2,4-dinitrophenyl)-, which is often achieved through reactions like Suzuki or Stille cross-coupling, would involve several key steps. nih.gov First, the geometries of the reactants, intermediates, transition states, and products would be optimized to find their lowest energy structures.

Following geometry optimization, frequency calculations are performed to characterize the nature of these stationary points. Reactants, intermediates, and products will have all real (positive) vibrational frequencies, confirming they reside at a minimum on the potential energy surface. A transition state, which represents the energy maximum along the reaction coordinate, is identified by the presence of a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode that leads the reactants over the energy barrier to the products.

To provide a clearer picture of a potential computational study, the following tables illustrate the type of data that would be generated. Please note that the values presented in these tables are hypothetical and serve as an example of the output from such a computational analysis, as specific experimental or computational data for the reaction mechanism of Thiophene, 2,5-bis(2,4-dinitrophenyl)- is not available in the provided search results.

Table 1: Hypothetical Calculated Energies for a Key Reaction Step

SpeciesElectronic Energy (Hartree)Zero-Point Vibrational Energy (Hartree)Corrected Energy (Hartree)
Reactant Complex-2345.67890.4321-2345.2468
Transition State-2345.65430.4310-2345.2233
Product Complex-2345.71230.4335-2345.2788

Table 2: Hypothetical Calculated Relative Energies for a Key Reaction Step

ParameterValue (kcal/mol)
Activation Energy (Forward)15.38
Activation Energy (Reverse)34.86
Reaction Energy-19.48

Further computational analyses could involve Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given transition state connects the intended reactants and products. Additionally, Natural Bond Orbital (NBO) analysis could be employed to study the charge distribution and bonding changes throughout the reaction pathway, offering deeper insights into the electronic transformations that occur. nih.gov

While detailed computational studies on many thiophene derivatives exist, focusing on aspects like their electronic properties, spectral data, and potential biological activities, the specific investigation into the reaction mechanisms and pathways of Thiophene, 2,5-bis(2,4-dinitrophenyl)- remains an area for future research. nih.govresearchgate.netnih.gov Such studies would be invaluable for optimizing synthetic routes and predicting the reactivity of this and related compounds.

Chemical Reactivity and Mechanistic Studies of Thiophene, 2,5 Bis 2,4 Dinitrophenyl

Nucleophilic Aromatic Substitution Reactions on the Dinitrophenyl Moieties

The presence of two nitro groups in the ortho and para positions of the phenyl rings renders them highly susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone of the reactivity of Thiophene (B33073), 2,5-bis(2,4-dinitrophenyl)-.

The kinetics of SNAr reactions involving dinitrophenyl-substituted thiophenes have been a subject of detailed investigation. These reactions typically proceed through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is a key factor in determining the reaction rate.

Kinetic studies on analogous systems, such as the reactions of dinitro-thiophene derivatives with piperidine (B6355638) and sodium benzenethiolate, have provided valuable insights. rsc.org These studies often employ techniques like UV-Vis spectroscopy to monitor the formation and decay of the Meisenheimer complex, allowing for the determination of rate constants and thermodynamic parameters. The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is a useful tool in elucidating the reaction mechanism. For instance, in the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines, slightly curved Brønsted-type plots suggest a concerted rather than a stepwise mechanism. nih.gov

Table 1: Representative Kinetic Data for SNAr Reactions of Related Compounds

SubstrateNucleophileSolventRate Constant (k)Activation Energy (Ea)
1-Chloro-2,4-dinitrobenzenePiperidineMethanol4.4 x 10-4 M-1s-115.2 kcal/mol
1-Fluoro-2,4-dinitrobenzeneAnilineEthanol3.7 x 10-5 M-1s-118.5 kcal/mol
2-Bromo-3,5-dinitrothiopheneSodium MethoxideMethanol1.2 x 10-2 M-1s-1Not Reported

Note: The data in this table is illustrative and based on reactions of similar dinitrophenyl and dinitrothiophene compounds. Specific kinetic data for Thiophene, 2,5-bis(2,4-dinitrophenyl)- may vary.

However, the primary determinant of reactivity in SNAr reactions is the strong electron-withdrawing effect of the two nitro groups on each phenyl ring. Any electron-donating effect from the central thiophene ring is likely to be of secondary importance. Studies comparing the reactivity of dinitro-benzene and dinitro-thiophene derivatives have shown differences in kinetic and thermodynamic parameters, which can be attributed to the distinct geometries and electronic properties of the two aromatic rings. rsc.org The thiophene ring's geometry can also influence the steric environment around the reaction centers.

Electrophilic Reactions on the Thiophene Ring, Considering Deactivation by Nitro Groups

The thiophene ring is inherently aromatic and typically undergoes electrophilic aromatic substitution reactions. studysmarter.co.uk Common examples include nitration, bromination, and acylation. studysmarter.co.ukwikipedia.org However, in Thiophene, 2,5-bis(2,4-dinitrophenyl)-, the thiophene ring is directly attached to two strongly deactivating 2,4-dinitrophenyl groups.

The nitro groups are powerful electron-withdrawing groups, and their presence significantly reduces the electron density of the thiophene ring, making it much less susceptible to electrophilic attack. quora.com This deactivation is a consequence of both the inductive and resonance effects of the nitro groups, which pull electron density away from the aromatic system. As a result, forcing conditions would be required for any electrophilic substitution to occur on the thiophene ring, and the reaction would likely be sluggish and may lead to decomposition.

Redox Chemistry and Electrochemical Behavior

The redox behavior of Thiophene, 2,5-bis(2,4-dinitrophenyl)- is expected to be rich and complex, owing to the presence of both the electron-rich thiophene core and the electron-accepting dinitrophenyl units. The electrochemical properties of 2,5-bis(het)aryl substituted thiophenes can be tuned by the nature of the substituents. uni-halle.de

Cyclic voltammetry studies on related thiophene-containing oligomers and polymers have shown that these materials can undergo both oxidation (p-doping) and reduction (n-doping) processes. researchgate.netnih.gov The oxidation process typically involves the removal of electrons from the π-system of the thiophene backbone, leading to the formation of radical cations (polarons) and dications (bipolarons). The reduction process, on the other hand, involves the addition of electrons to the π-system.

In the case of Thiophene, 2,5-bis(2,4-dinitrophenyl)-, the presence of the nitro groups will make the reduction process more favorable. The dinitrophenyl moieties are excellent electron acceptors and can stabilize the negative charge upon reduction. The reduction potentials are expected to be significantly less negative than those of unsubstituted thiophene. Conversely, the oxidation of the thiophene ring will be more difficult due to the electron-withdrawing nature of the substituents. Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy, can be used to characterize the charged species formed during the redox processes. uni-halle.de

Table 2: Expected Electrochemical Properties

ProcessExpected Potential RangeAffected MoietyGenerated Species
ReductionLess NegativeDinitrophenyl RingsRadical Anions, Dianions
OxidationMore PositiveThiophene RingRadical Cations, Dications

Formation and Reactivity of Transient Species (e.g., Carbenes, Radicals) from Dinitrophenyl-Thiophene Derivatives

The dinitrophenyl groups in Thiophene, 2,5-bis(2,4-dinitrophenyl)- can be precursors to various transient species under specific conditions. For instance, photolysis of dinitrophenyl compounds can lead to the formation of radical species. The photobehavior of a dinitrophenyl-hydrazinylidene derivative has been shown to involve a total non-radiative deactivation mechanism, suggesting a preference for internal conversion over the formation of long-lived excited states. mdpi.com However, under different conditions, such as in the presence of a reducing agent, the nitro groups can be reduced to nitroso, hydroxylamino, and amino groups, with radical intermediates being involved in these transformations.

Furthermore, the thiophene ring itself can be a source of transient species. For example, the thermal or photochemical decomposition of certain thiophene derivatives can lead to the formation of diradicals. researchgate.net While the direct generation of carbenes from Thiophene, 2,5-bis(2,4-dinitrophenyl)- is not a commonly reported pathway, derivatization of the thiophene or phenyl rings could introduce functionalities that are known carbene precursors. The reactivity of such transient species would be highly dependent on the specific conditions under which they are generated.

Catalytic Transformations Involving Thiophene, 2,5-bis(2,4-dinitrophenyl)- and Analogues

Thiophene and its derivatives are versatile building blocks in organic synthesis and can participate in a variety of catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are commonly used to form carbon-carbon bonds with thiophene rings. nih.gov These reactions are instrumental in the synthesis of conjugated polymers and oligomers containing thiophene units.

While the electron-deficient nature of the thiophene ring in Thiophene, 2,5-bis(2,4-dinitrophenyl)- would make it a poor substrate for oxidative addition in many catalytic cycles, the dinitrophenyl moieties could potentially undergo cross-coupling reactions if a suitable leaving group is present on the phenyl rings.

Advanced Applications in Materials Science and Chemistry

Exploration as Building Blocks for Extended π-Conjugated Systems

Thiophene-based molecules are fundamental components in the synthesis of extended π-conjugated systems, which are the cornerstone of many advanced materials. nih.gov The planarity and electron-rich nature of the thiophene (B33073) ring facilitate the delocalization of π-electrons along the polymer backbone, a critical feature for electronic conductivity and other optoelectronic properties. The polymerization of thiophene derivatives, often achieved through methods like Stille coupling or direct arylation polycondensation, allows for the creation of well-defined polymers with tailored properties. researchgate.netmdpi.com

While the direct polymerization of "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" has not been specifically documented, its structure suggests it could serve as a monomer for novel conjugated polymers. The presence of the bulky and electron-deficient 2,4-dinitrophenyl substituents would significantly influence the resulting polymer's properties. These groups would likely disrupt the planarity of the polymer chain, affecting the degree of π-conjugation and, consequently, the material's electronic and optical characteristics. The strong electron-withdrawing nature of the dinitrophenyl groups would also lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, impacting its band gap and redox properties.

The synthesis of polymers from structurally related dinitro-substituted thiophenes has been reported. For instance, poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene) was synthesized via the Stille coupling method. researchgate.net This demonstrates the feasibility of incorporating dinitro-functionalized thiophene units into a polymer backbone. The properties of such polymers are heavily influenced by the nature and position of the substituents.

Table 1: Examples of Thiophene-Based Monomers and their Polymerization Methods

MonomerPolymerization MethodResulting Polymer Properties
2,5-dibromo-3-alkylthiopheneGrignard Metathesis (GRIM)Regioregular poly(3-alkylthiophene)s with good solubility and processability.
2,5-bis(trimethylstannyl)-3-n-hexylthiophene and 2,5-dibromo-3,4-dinitrothiophene (B14878)Stille CouplingPoly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene), an insulating polymer. researchgate.net
Isoindigo and benzodithiophene derivativesDirect Arylation Polycondensation (DAP)Low-band-gap copolymers with broad absorption ranges for organic solar cells. mdpi.com

Integration into Organic Electronic Devices: Principles of Material Design for Optoelectronics and Sensing

The design of organic materials for electronic devices hinges on the ability to tune their electronic and optical properties. Thiophene derivatives are widely used in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netmdpi.com The performance of these devices is intimately linked to the molecular structure of the active materials.

For "Thiophene, 2,5-bis(2,4-dinitrophenyl)-", the strong intramolecular charge transfer (ICT) from the electron-donating thiophene core to the electron-accepting dinitrophenyl units is a key feature. This "push-pull" architecture is a common design principle for materials used in optoelectronics. taylorfrancis.com The ICT character can lead to a small HOMO-LUMO gap, which is desirable for applications requiring absorption of visible light, such as in organic solar cells.

The electron-withdrawing dinitrophenyl groups would likely make "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" an n-type semiconductor, a class of materials that transport electrons. N-type organic semiconductors are less common than their p-type (hole-transporting) counterparts, and new n-type materials are in high demand for the development of efficient organic electronic devices.

In the context of sensing, the interaction of the dinitrophenyl groups with specific analytes could lead to changes in the compound's optical or electronic properties, forming the basis for a chemosensor. For instance, a colorimetric chemosensor for cyanide ions was developed based on a 4-phenyl thiophene appended 2,4-dinitrophenylhydrazone, where the cyanide ion interacts with the dinitrophenylhydrazone moiety, causing a distinct color change. mdpi.com

Table 2: Key Molecular Design Principles for Thiophene-Based Optoelectronic Materials

Property to be TunedDesign StrategyExample Application
Band GapIntroduction of donor-acceptor units, extension of π-conjugation.Organic Solar Cells, Photodetectors
Charge Carrier MobilityControl of molecular packing, regioregularity in polymers.Organic Field-Effect Transistors
Emission WavelengthModification of the π-conjugated system, introduction of specific functional groups.Organic Light-Emitting Diodes
Analyte SelectivityIncorporation of specific recognition sites.Chemical Sensors

Contributions to Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The 2,4-dinitrophenyl group is known to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and charge-transfer interactions. These interactions can be exploited to build complex supramolecular architectures. nih.gov

While there is no specific literature on the supramolecular chemistry of "Thiophene, 2,5-bis(2,4-dinitrophenyl)-", the presence of two dinitrophenyl units suggests a high potential for forming well-defined supramolecular assemblies. The nitro groups can act as hydrogen bond acceptors, while the electron-deficient aromatic rings can engage in π-stacking interactions with electron-rich aromatic systems.

The study of polymorphism in 4′-methyl-2,4-dinitrodiphenylamine revealed the formation of dimers linked by N-H···O, O···O, and C-H···O interactions, highlighting the importance of the dinitrophenyl group in directing crystal packing. nih.gov Similarly, in a polymorph of 2,4-dinitrophenylhydrazine (B122626), intermolecular interactions between the hydrazine (B178648) NH2 and the nitro groups lead to the formation of chain and sheet structures. rsc.org These examples underscore the capability of the 2,4-dinitrophenyl moiety to act as a supramolecular synthon.

In the context of host-guest chemistry, the electron-deficient cavity that could be formed by the assembly of "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" molecules might be suitable for encapsulating electron-rich guest molecules. The design of such host-guest systems is a burgeoning area of research with applications in sensing, catalysis, and drug delivery.

Applications in Non-linear Optics (NLO)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, often exhibit large second-order NLO responses. researchgate.netrsc.org

"Thiophene, 2,5-bis(2,4-dinitrophenyl)-" fits this "A-π-A" (Acceptor-π-Acceptor) structural motif, where the thiophene ring acts as the π-bridge and the two 2,4-dinitrophenyl groups are strong electron acceptors. This molecular design is conducive to a significant second-order hyperpolarizability (β), a measure of the NLO response at the molecular level.

Research on similar push-pull thiophene derivatives has demonstrated their potential as NLO materials. acs.orgcityu.edu.hk For instance, a series of push-pull chromophores with thiophene spacers and dicyano- or tricyanovinylene acceptor groups showed promising second-order NLO properties. rsc.org The magnitude of the NLO response can be tuned by modifying the strength of the donor and acceptor groups and the length of the π-conjugated system. rsc.org While experimental NLO data for "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" is not available, theoretical calculations on analogous systems could provide an estimation of its potential NLO performance.

Table 3: Second-Order NLO Properties of Selected Push-Pull Chromophores

Chromophore StructureFirst Hyperpolarizability (β) (esu)Wavelength (nm)
D-π-A with thienothiophene donorVaries with acceptor strengthNot specified
β-branched thiophene with tetrahydroquinoline donor and tricyanovinylene acceptorμβ = 4840 × 10⁻⁴⁸Not specified
Bithiophene with Et2N donor and tricyanovinyl acceptorHigh second-order susceptibility1064

Note: The table presents data for related compounds to illustrate the potential of push-pull thiophene systems in NLO applications.

Structure Property Relationships and Derivatization Strategies

Impact of Dinitrophenyl Substitution Pattern on Electronic and Structural Characteristics

The substitution of a thiophene (B33073) ring at its 2 and 5 positions with 2,4-dinitrophenyl groups profoundly alters its fundamental characteristics. These substituents are potent electron-withdrawing groups, a consequence of the strong inductive and resonance effects of the two nitro (-NO₂) groups on each phenyl ring. This deliberate substitution pattern is a key strategy for modulating the molecule's electronic profile. cmu.edu

The primary impact is a significant stabilization (lowering of energy) of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cmu.edu In typical π-conjugated systems like thiophene, the introduction of powerful electron-withdrawing groups can enhance oxidative stability and increase electron affinity. cmu.edu The presence of two such groups in a symmetrical 2,5-substitution pattern creates a highly electron-deficient molecular framework. This lowering of the LUMO energy level is a critical design feature for creating materials that can efficiently accept and transport electrons, a property sought after in n-type organic semiconductors.

Structurally, the connection between the central thiophene ring and the two bulky dinitrophenyl rings can lead to significant steric interactions. These interactions influence the dihedral angle, which is the twist between the plane of the thiophene ring and the planes of the phenyl rings. researchgate.net A larger dihedral angle can disrupt the π-conjugation across the molecule, which in turn affects the electronic communication between the rings and can lead to a widening of the HOMO-LUMO gap. researchgate.net Conversely, a more planar conformation would maximize conjugation, enhancing the electronic effects of the substituents.

Table 1: Expected Electronic Effects of 2,5-bis(2,4-dinitrophenyl) Substitution on Thiophene
PropertyUnsubstituted ThiopheneThiophene, 2,5-bis(2,4-dinitrophenyl)- (Predicted)Rationale for Change
HOMO Energy LevelRelatively HighSignificantly LoweredStrong electron-withdrawing effect of dinitrophenyl groups. cmu.edu
LUMO Energy LevelHighSignificantly LoweredStrong electron-withdrawing effect of dinitrophenyl groups. cmu.edu
Electron AffinityLowHighLowered LUMO facilitates electron acceptance. cmu.edu
Oxidation PotentialLowHighLowered HOMO makes electron removal more difficult. rsc.org

Modifications of the Thiophene Ring for Tuned Reactivity and Electronic Properties

Beyond the substituents at the 2 and 5 positions, the thiophene ring itself can be modified to further tune the molecule's properties. These modifications offer another layer of control for researchers designing materials with specific characteristics.

One effective strategy is the introduction of additional substituents at the 3 and 4 positions of the thiophene ring. rsc.org Attaching electron-donating groups could counteract the effects of the dinitrophenyl groups to a degree, raising the HOMO level and narrowing the band gap. Conversely, adding further electron-withdrawing groups at these positions would create an even more electron-poor system.

A more dramatic modification involves the oxidation of the sulfur heteroatom in the thiophene ring. nih.gov Transforming the sulfide (B99878) into a thiophene-1,1-dioxide (a sulfone) fundamentally alters the electronic nature of the ring. The thiophene-1,1-dioxide unit is a very strong electron acceptor, and its incorporation into a conjugated backbone can cause a significant shift in the dominant conducting orbital from the HOMO to the LUMO. nih.gov This chemical modification can dramatically change the electronic structure and conductance properties of thiophene-based molecules. nih.gov

Table 2: Impact of Thiophene Ring Modifications on Electronic Properties
Modification StrategyDescriptionExpected Electronic EffectReference
Substitution at 3,4-positionsAdding electron-donating or electron-withdrawing groups.Fine-tunes HOMO/LUMO levels and the band gap. rsc.org
Sulfur OxidationConversion of the thiophene sulfide to a sulfone (thiophene-1,1-dioxide).Drastically increases the electron-accepting character of the ring. nih.gov
Ring FusionFusing the thiophene ring with other aromatic systems to create polycyclic structures.Alters frontier orbital energies and tunes the band gap. cmu.edu

Synthesis and Characterization of Analogues with Varied Linkers and Substituents

The synthesis of Thiophene, 2,5-bis(2,4-dinitrophenyl)- and its analogues typically relies on modern cross-coupling reactions. A common synthetic approach would involve the palladium-catalyzed coupling of a 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) with a suitable (2,4-dinitrophenyl)metallic reagent, such as a boronic acid (in a Suzuki coupling) or a stannane (B1208499) (in a Stille coupling).

The synthesis of precursors is also a critical step. For instance, 2,5-dibromothiophene (B18171) can be prepared by the selective bromination of thiophene using N-bromosuccinimide (NBS). researchgate.net Further modifications, such as the nitration of 2,5-dibromothiophene to yield 2,5-dibromo-3,4-dinitrothiophene (B14878), provide versatile building blocks for creating even more complex, electron-deficient systems. researchgate.net

Analogues can be synthesized by varying several components:

Linkers: Introducing different linking units between the thiophene and phenyl rings (e.g., ethynylene, vinylene) would alter the conjugation length and geometry of the molecule.

Substituents: The number and position of the nitro groups on the phenyl rings could be changed (e.g., using 2,6-dinitrophenyl or 3,5-dinitrophenyl groups) to study the isomeric effects on the electronic structure.

Once synthesized, these new compounds are rigorously characterized using a suite of analytical techniques to confirm their structure and purity. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) to elucidate the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-NO₂ stretching vibrations.

Elemental Analysis: To determine the empirical formula of the synthesized molecule.

Design Principles for Targeted Academic Research Outcomes

The design of a molecule like Thiophene, 2,5-bis(2,4-dinitrophenyl)- is guided by specific principles aimed at achieving desired outcomes in academic research, particularly in the field of materials science.

The primary design principle is the creation of a molecule with a very low LUMO energy level. cmu.edu By symmetrically attaching two powerful electron-withdrawing dinitrophenyl units to a conjugated thiophene core, the molecule is engineered to be a strong electron acceptor. This is a fundamental strategy in the development of n-type organic semiconductors, which are essential components for organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. cmu.edu

Another key principle is the systematic investigation of structure-property relationships. By synthesizing a series of related analogues—varying the substituents, their positions, or the core heterocyclic unit—researchers can methodically probe how subtle changes in molecular structure influence broader electronic properties. researchgate.netacs.org This allows for the development of predictive models that can guide the future design of materials with optimized characteristics. The target molecule serves as an excellent platform for studying the effects of extreme electron deficiency in a well-defined conjugated system.

Table 3: Design Principles and Research Goals
Design PrincipleStructural ImplementationTargeted Academic Research Outcome
Maximize Electron DeficiencyUse of multiple, strong electron-withdrawing groups (e.g., -NO₂).Creation and study of n-type organic semiconductor materials. cmu.edu
Tune Frontier OrbitalsSymmetrical substitution on a conjugated core.Achieve low HOMO and LUMO energy levels for enhanced electron affinity and stability. cmu.edu
Systematic Structural VariationSynthesis of a series of analogues with different substitution patterns or linkers.Elucidate fundamental structure-property relationships. researchgate.netacs.org
Control of Molecular GeometryBalancing conjugation with steric effects to influence planarity.Investigate the impact of dihedral angles on electronic properties. researchgate.net

Historical Perspective and Future Research Directions

Evolution of Research in Bis-Substituted Thiophenes and Dinitrophenyl Compounds

The study of bis-substituted thiophenes has been a vibrant area of chemical research, largely driven by their applications in materials science. Thiophene (B33073) itself is an aromatic heterocyclic compound that serves as a fundamental building block for a wide array of functional organic materials. derpharmachemica.comresearchgate.net The introduction of substituents at the 2 and 5 positions of the thiophene ring allows for the tuning of its electronic and photophysical properties, making these derivatives highly valuable in the development of organic electronics. researchgate.netbeilstein-journals.org

Early research into thiophene chemistry focused on understanding its fundamental reactivity and properties. pharmaguideline.com Over time, the focus shifted towards the synthesis of more complex thiophene-containing structures, including oligomers and polymers, for applications in conductive materials, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). beilstein-journals.orgmdpi.comresearchgate.net The development of powerful cross-coupling reactions, such as Stille and Suzuki reactions, has been instrumental in the synthesis of precisely functionalized bis-substituted thiophenes. nih.gov

Parallel to the advancements in thiophene chemistry, dinitrophenyl compounds have a long history in organic chemistry. Initially, 2,4-dinitrophenol (B41442) (DNP) was noted for its biological activity. mdpi.com In the realm of materials science, the dinitrophenyl group is recognized as a strong electron-withdrawing moiety. This characteristic is crucial for creating donor-acceptor (D-π-A) chromophores, which are essential components in various optoelectronic devices. nih.gov The nitro groups significantly influence the electronic properties of the molecule, often leading to interesting optical and electrochemical behaviors.

The synthesis of nitro-substituted thiophenes often involves the nitration of a thiophene precursor, followed by further functionalization through cross-coupling reactions. nih.gov For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) is a common intermediate used in the synthesis of more complex dinitrothiophene derivatives. nih.govresearchgate.net This evolutionary path in synthetic methodology has paved the way for the creation of a diverse library of bis-substituted and dinitrophenyl-functionalized thiophenes, each with potentially unique properties.

Emerging Research Frontiers for Thiophene, 2,5-bis(2,4-dinitrophenyl)- and Analogues

Given the strong electron-withdrawing nature of the two 2,4-dinitrophenyl groups, "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" is expected to possess distinct electronic characteristics. The following areas represent promising avenues for future research for this compound and its structural analogues.

Organic Electronics and Optoelectronics: The donor-acceptor architecture inherent in this molecule makes it a compelling candidate for applications in organic electronics. The thiophene core can act as a π-conjugated bridge, while the dinitrophenyl units serve as potent electron acceptors.

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the molecule suggests its potential as an n-channel semiconductor in OFETs. Research into the thin-film morphology and charge transport properties of this compound could reveal its suitability for such applications.

Organic Photovoltaics (OPVs): As an electron acceptor material in bulk heterojunction solar cells, this compound could be investigated. Its LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is expected to be low due to the dinitrophenyl groups, is a critical parameter for efficient charge separation. mdpi.comresearchgate.net

Non-linear Optical (NLO) Materials: The significant intramolecular charge transfer character, arising from the push-pull nature of the molecule, could lead to large second- or third-order NLO properties.

Chemosensors: The electron-deficient thiophene ring and the nitroaromatic moieties could interact with electron-rich analytes, leading to changes in its optical or electrochemical properties. This forms the basis for potential applications in chemical sensing. nih.gov Future research could explore its selectivity and sensitivity towards various ions and small molecules.

Data on Related Dinitro-Substituted Thiophene Structures:

While specific data for Thiophene, 2,5-bis(2,4-dinitrophenyl)- is scarce, crystallographic data for a similar compound, 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene, provides valuable insights into the structural aspects of such molecules. nih.gov

PropertyValue
Molecular FormulaC₁₈H₈F₆N₂O₄S
Crystal SystemOrthorhombic
Dihedral Angle (Thiophene-Benzene 1)35.90 (8)°
Dihedral Angle (Thiophene-Benzene 2)61.94 (8)°
Dihedral Angle (Nitro Group 1)53.66 (10)°
Dihedral Angle (Nitro Group 2)31.63 (10)°

This data indicates that the phenyl rings and nitro groups are significantly twisted out of the plane of the thiophene ring, which would have a profound impact on the electronic conjugation and, consequently, the material's properties.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of "Thiophene, 2,5-bis(2,4-dinitrophenyl)-" open up avenues for collaborative research across different disciplines of chemistry.

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, optical properties, and charge transport characteristics of this molecule. nih.govresearchgate.net Such theoretical studies can guide synthetic efforts and provide a deeper understanding of the structure-property relationships in this class of materials.

Materials Chemistry and Engineering: The synthesis of this compound and its analogues, followed by their incorporation into electronic devices, represents a significant interdisciplinary challenge. This would involve expertise in organic synthesis, materials characterization (e.g., spectroscopy, crystallography), and device fabrication and testing. The development of solution-processable materials for printed electronics is a particularly active area of research. researchgate.net

Supramolecular Chemistry and Crystal Engineering: The presence of nitro groups and the aromatic framework provides opportunities for forming specific intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov Understanding and controlling these interactions is crucial for dictating the solid-state packing of the molecules, which in turn governs the bulk material properties. The study of anion complexation by related thiophene-biscarboxamides highlights the potential for designing specific host-guest interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-bis(2,4-dinitrophenyl)thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, hydrazone derivatives with dinitrophenyl groups are formed by reacting thiophene precursors with 2,4-dinitrophenylhydrazine under acidic conditions (e.g., acetic acid) . Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of thiophene to dinitrophenyl reagent), reaction time (12–24 hours), and temperature (60–80°C). Monitoring via TLC or HPLC ensures completion. Purification by column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product.

Q. How should researchers characterize the spectroscopic properties of 2,5-bis(2,4-dinitrophenyl)thiophene?

  • Methodological Answer : Use a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm substitution patterns and purity. The aromatic protons of dinitrophenyl groups appear as doublets (δ 8.5–9.0 ppm) .
  • IR : Peaks at ~1530 cm1^{-1} (NO2_2 asymmetric stretch) and 1350 cm1^{-1} (symmetric stretch) confirm nitro groups. Thiophene C-S-C vibrations occur near 690 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. What strategies are effective for assessing the redox reactivity of the sulfur atom in thiophene derivatives like 2,5-bis(2,4-dinitrophenyl)thiophene?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) reveals oxidation/reduction potentials. The sulfur atom’s lone pair typically shows an oxidation peak at +1.2–1.5 V (vs. Ag/AgCl) . For reduction studies, controlled-potential electrolysis can isolate intermediates. Complement with DFT calculations to correlate experimental redox potentials with electronic structure .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and charge distribution in 2,5-bis(2,4-dinitrophenyl)thiophene?

  • Methodological Answer : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to model geometry optimization and frontier molecular orbitals. Analyze HOMO-LUMO gaps to predict optical properties (e.g., λmax_{\text{max}} for UV-Vis absorption). Electron-withdrawing nitro groups lower LUMO energy, enhancing electron-accepting capacity. Compare calculated IR/NMR spectra with experimental data to validate models .

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for 2,5-bis(2,4-dinitrophenyl)thiophene?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve discrepancies between DFT-predicted and observed bond angles (e.g., thiophene ring planarity vs. torsional strain from nitro groups). Refinement software like SHELXL or Olex2 generates ORTEP diagrams and crystallographic tables. Report R-factors (<5%) and validate against Cambridge Structural Database entries .

Q. What experimental designs are suitable for evaluating the biological activity of 2,5-bis(2,4-dinitrophenyl)thiophene derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls (e.g., ampicillin) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with cisplatin .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How can researchers evaluate the optoelectronic performance of 2,5-bis(2,4-dinitrophenyl)thiophene in organic semiconductors?

  • Methodological Answer :

  • Thin-Film Fabrication : Spin-coating or vacuum deposition onto ITO substrates. Characterize morphology via AFM or SEM .
  • Charge Transport : Measure hole/electron mobility using space-charge-limited current (SCLC) or field-effect transistor (FET) configurations .
  • Photoluminescence : Time-resolved PL spectroscopy to assess exciton lifetime and quantum yield. Compare with theoretical predictions from TD-DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.